An In-depth Technical Guide to 3-(1H-imidazol-1-yl)-4-methylpyridine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 3-(1H-imidazol-1-yl)-4-methylpyridine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(1H-imidazol-1-yl)-4-methylpyridine, a heterocyclic compound of interest in medicinal chemistry. Due to its novelty, direct experimental data for this specific isomer is limited. Therefore, this document synthesizes information from closely related structural analogs to predict its chemical properties, propose a viable synthetic route, and discuss its potential biological significance. By examining the constituent moieties—imidazole and 4-methylpyridine—and known synthetic methodologies for similar N-aryl imidazoles, this guide offers a foundational resource for researchers seeking to explore this and related molecules.
Introduction: The Significance of Imidazole-Pyridine Scaffolds
The fusion of imidazole and pyridine rings creates a versatile scaffold with a wide range of biological activities. Imidazole-containing compounds are known to interact with various biological targets, and the pyridine moiety can influence solubility, metabolic stability, and receptor binding.[1][2] The specific linkage and substitution patterns on these rings are crucial in determining the pharmacological profile of the resulting molecule. For instance, different isomers of imidazopyridines have shown varied inotropic activities in cardiac muscle, highlighting the importance of precise structural arrangement.[3] The title compound, 3-(1H-imidazol-1-yl)-4-methylpyridine, represents a unique isomer with potential for novel biological activities, yet it remains a largely unexplored chemical entity. This guide aims to bridge this knowledge gap by providing a scientifically grounded projection of its properties and synthesis.
Chemical Structure and Predicted Properties
The chemical structure of 3-(1H-imidazol-1-yl)-4-methylpyridine consists of an imidazole ring linked via a nitrogen atom to the 3-position of a 4-methylpyridine ring.
Molecular Formula: C₉H₉N₃
Molecular Weight: 159.19 g/mol
IUPAC Name: 3-(1H-imidazol-1-yl)-4-methylpyridine
The presence of the basic nitrogen atoms in both the pyridine and imidazole rings suggests that this compound will exhibit basic properties. The methyl group at the 4-position of the pyridine ring is expected to have a slight electron-donating effect.
Predicted Physicochemical Properties
Based on the analysis of its constituent parts and similar molecules, the following properties can be predicted:
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point | Solid at room temperature, likely in the range of 80-150 °C | Similar N-aryl imidazoles and substituted pyridines are crystalline solids. For example, 3-Amino-4-methylpyridine has a melting point of 102-107 °C. |
| Boiling Point | > 300 °C | High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight. 4-Methylpyridine has a boiling point of 145 °C, and the addition of the imidazole group will significantly increase this. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. | The pyridine and imidazole nitrogens can act as hydrogen bond acceptors, affording some water solubility. However, the overall aromatic character suggests better solubility in organic solvents. |
| pKa | Two pKa values are expected. One for the pyridinium ion (around 5-6) and one for the imidazolium ion (around 6-7). | The pKa of the 4-methylpyridinium ion is 5.98.[4] The pKa of the imidazolium ion is around 7. |
Proposed Synthetic Pathway
A plausible and efficient method for the synthesis of 3-(1H-imidazol-1-yl)-4-methylpyridine is the Ullmann condensation, a classic method for forming carbon-nitrogen bonds. This approach involves the copper-catalyzed reaction of an aryl halide with an amine or a heterocyclic compound.
Synthetic Scheme
Caption: Proposed Ullmann condensation for the synthesis of 3-(1H-imidazol-1-yl)-4-methylpyridine.
Detailed Experimental Protocol
Materials:
-
3-Bromo-4-methylpyridine
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Imidazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-methylpyridine (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).
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Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
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Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-(1H-imidazol-1-yl)-4-methylpyridine.
Potential Biological Activity and Applications
While no specific biological data exists for 3-(1H-imidazol-1-yl)-4-methylpyridine, the known activities of related compounds provide a basis for predicting its potential applications.
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Enzyme Inhibition: Many imidazole- and pyridine-containing molecules are known to be enzyme inhibitors. For example, nilotinib, a tyrosine kinase inhibitor, contains a 3-(4-methyl-1H-imidazol-1-yl) moiety.[5] The nitrogen atoms in the heterocyclic rings can coordinate with metal ions in enzyme active sites.
-
Receptor Agonism/Antagonism: Imidazole derivatives have been identified as potent and selective agonists for histamine receptors. For instance, immethridine, which is 4-(1H-imidazol-4(5)-ylmethyl)pyridine, is a highly selective histamine H₃ receptor agonist.[6]
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Antimicrobial and Antifungal Activity: Chalcones containing an imidazole moiety have demonstrated significant antifungal properties.[7][8] The combination of the imidazole and pyridine rings in the target molecule could lead to novel antimicrobial agents.
Conclusion
3-(1H-imidazol-1-yl)-4-methylpyridine is a promising yet understudied heterocyclic compound. This guide has provided a comprehensive theoretical framework, including its predicted physicochemical properties and a detailed, plausible synthetic route via Ullmann condensation. The analysis of structurally related compounds suggests that this molecule holds potential for various applications in medicinal chemistry, particularly as an enzyme inhibitor or a receptor modulator. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further experimental investigation into the synthesis and biological evaluation of this novel compound.
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